

# The chemical formula and properties of N-Oxalylglycine

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# N-Oxalylglycine: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental applications of **N-Oxalylglycine** (NOG), a pivotal inhibitor of  $\alpha$ -ketoglutarate-dependent dioxygenases.

### Introduction

**N-Oxalylglycine** (NOG) is a synthetic, cell-permeable organic compound that serves as a structural analog of  $\alpha$ -ketoglutarate (also known as 2-oxoglutarate).[1] Its structural similarity allows it to act as a competitive inhibitor of a broad range of  $\alpha$ -ketoglutarate-dependent dioxygenases. These enzymes play critical roles in various physiological and pathological processes, including hypoxic signaling and epigenetic regulation.[2]

This technical guide provides a comprehensive overview of **N-Oxalylglycine**, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, and key experimental methodologies for researchers in drug discovery and development.

# **Chemical and Physical Properties**

**N-Oxalylglycine**, with the IUPAC name 2-(carboxymethylamino)-2-oxoacetic acid, is a white crystalline solid.[3] Its key identifiers and physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	2-(carboxymethylamino)-2- oxoacetic acid	[3]
Synonyms	NOG, Oxalylglycine	[3]
CAS Number	5262-39-5	[3]
Molecular Formula	C4H5NO5	[3]
Molecular Weight	147.09 g/mol	[3]
Appearance	White crystalline solid	-
Solubility	Deionized water: >10 mg/mLEthanol: 10 mg/mLDMSO: 10 mg/mL	[4][5]
Storage Temperature	2-8°C	[5]
Melting Point	104.5-110.5 °C	[6]

# **Synthesis of N-Oxalylglycine**

A common method for the synthesis of **N-Oxalylglycine** involves the hydrolysis of N-(Methoxyoxalyl)glycine ethyl ester.[6]

### **Materials**

- N-(Methoxyoxalyl)glycine ethyl ester
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)



- Dichloromethane (DCM)
- Hexanes

#### **Protocol**

- Combine N-(Methoxyoxalyl)glycine ethyl ester (100 mg, 0.53 mmol) and KOH (88 mg, 1.6 mmol) in a vial.
- Add 5.0 mL of MeOH to the vial.
- Heat the reaction mixture to 60°C and monitor for the consumption of the starting material using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
- Dissolve the crude product in 2 mL of water.
- Adjust the pH of the solution to 3-4 using 1 M HCl.
- Concentrate the aqueous solution under reduced pressure.
- Dissolve the resulting residue in boiling EtOAc.
- Cool the solution, filter it, and concentrate under reduced pressure to obtain a viscous oil.
- Dissolve the oil in a minimal amount of DCM, add hexanes, and concentrate under reduced pressure. Repeat this step three times.
- Dry the final product under high vacuum to yield N-Oxalylglycine as a white solid (yield: 77 mg, 99%).[6]

## **Biological Activity and Mechanism of Action**

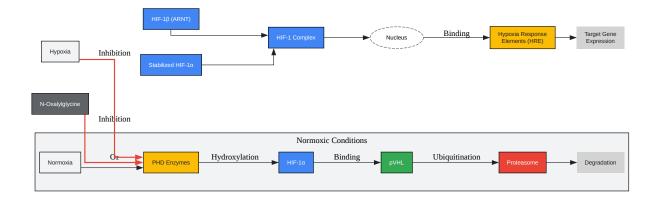
**N-Oxalylglycine**'s primary biological function is the inhibition of  $\alpha$ -ketoglutarate-dependent dioxygenases. It achieves this by competing with the endogenous co-substrate,  $\alpha$ -



ketoglutarate, for the enzyme's active site.[5] This inhibitory action has significant downstream effects on several key signaling pathways.

# Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes and HIF- $1\alpha$ Stabilization

Prolyl Hydroxylase Domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF- $1\alpha$ ) signaling pathway. Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on the HIF- $1\alpha$  subunit, targeting it for ubiquitin-mediated proteasomal degradation. By inhibiting PHDs, **N-Oxalylglycine** prevents the degradation of HIF- $1\alpha$ , leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This "pseudo-hypoxic" state is a key area of investigation for therapeutic applications in ischemia and anemia.[7]



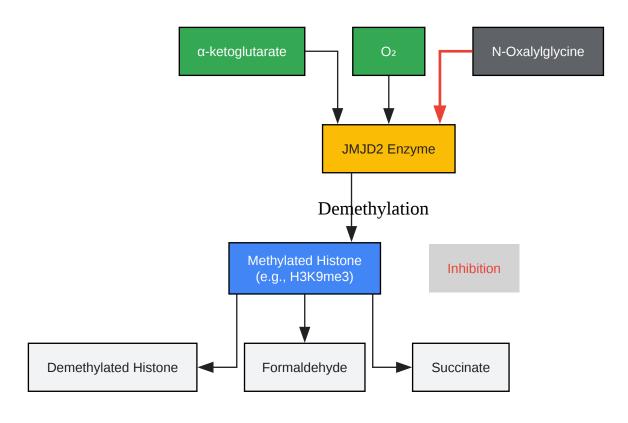
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HIF-1α Signaling Pathway and NOG Inhibition.



# Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

**N-Oxalylglycine** also inhibits members of the Jumonji C (JmjC) domain-containing family of histone demethylases, such as the JMJD2 subfamily.[8] These enzymes are responsible for removing methyl groups from histone tails, an essential process in epigenetic regulation of gene expression. By inhibiting JMJD2 enzymes, **N-Oxalylglycine** can lead to an increase in histone methylation, thereby altering chromatin structure and gene transcription. This has implications for cancer therapy, as aberrant histone methylation is a hallmark of many malignancies.



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Histone Demethylation by JMJD2 and NOG Inhibition.

### **Quantitative Inhibitory Activity**

The inhibitory potency of **N-Oxalylglycine** against various α-ketoglutarate-dependent dioxygenases has been quantified, with the half-maximal inhibitory concentration (IC<sub>50</sub>) values presented below.



Target Enzyme	IC50 Value (μM)	Reference(s)
JMJD2A	250	[9]
JMJD2C	500	[9]
JMJD2E	24	[9]
PHD1	2.1	[9]
PHD2	5.6	[9]

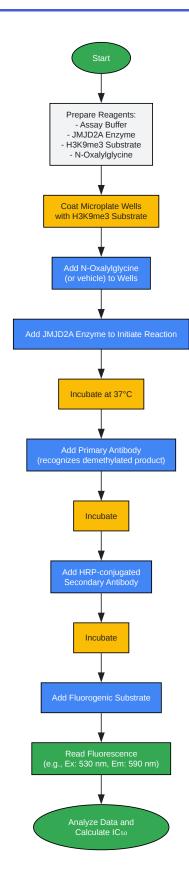
# **Experimental Protocols**

The following are representative protocols for key experiments involving **N-Oxalylglycine**. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

## **JMJD2A Inhibition Assay (Fluorometric)**

This protocol is adapted from commercially available kits and published methodologies.[1][10]





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Workflow for a JMJD2A Inhibition Assay.



- Reagent Preparation: Prepare assay buffer, recombinant JMJD2A enzyme, a trimethylated histone H3 lysine 9 (H3K9me3) peptide substrate, and a stock solution of N-Oxalylglycine in the appropriate solvent (e.g., water or DMSO).
- Substrate Coating: Coat the wells of a microplate with the H3K9me3 substrate and incubate to allow for stable binding. Wash the wells to remove any unbound substrate.
- Inhibitor Addition: Add serial dilutions of N-Oxalylglycine to the wells. Include a vehicle control (no inhibitor).
- Enzyme Reaction: Add the JMJD2A enzyme to each well to initiate the demethylation reaction. The final concentration of α-ketoglutarate should be in excess (e.g., 0.5 mM).[1] Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
- Detection:
  - Wash the wells and add a primary antibody that specifically recognizes the demethylated
    H3K9 product. Incubate to allow for binding.
  - Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.
  - Wash and add a fluorogenic HRP substrate.
- Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[10]
- Data Analysis: Plot the fluorescence signal against the concentration of N-Oxalylglycine to determine the IC<sub>50</sub> value.

# **PHD2 Inhibition Assay (Colorimetric)**

This protocol is based on the detection of  $\alpha$ -ketoglutarate consumption.

- Reaction Setup: In a microplate well, combine the following in an appropriate assay buffer:
  - Recombinant PHD2 enzyme (e.g., 3 μM).
  - HIF-1α peptide substrate (e.g., 100 μM).



- Ascorbate and Fe(II) as cofactors.
- Varying concentrations of N-Oxalylglycine.
- Initiation: Start the reaction by adding a fixed concentration of  $\alpha$ -ketoglutarate (e.g., 0.5 mM).
- Incubation: Incubate the reaction mixture at 37°C for a set time, allowing the enzymatic reaction to proceed.
- Quenching and Derivatization: Stop the reaction and add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize the remaining α-ketoglutarate. This forms a colored product.
- Measurement: Measure the absorbance at a specific wavelength using a microplate spectrophotometer. The amount of color is inversely proportional to the PHD2 activity.
- Analysis: Generate a dose-response curve by plotting the absorbance against the N-Oxalylglycine concentration to calculate the IC<sub>50</sub>.

## HIF-1α Stabilization Assay (Western Blot)

This protocol outlines the detection of HIF-1 $\alpha$  accumulation in cultured cells treated with **N-Oxalylglycine**.[11]

- Cell Culture and Treatment: Culture cells (e.g., HeLa or other cancer cell lines) to a suitable confluency. Treat the cells with **N-Oxalylglycine** at various concentrations and for different time points. Include a positive control (e.g., cells treated with CoCl<sub>2</sub> or grown in hypoxic conditions) and a negative (untreated) control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To preserve HIF-1α, it is critical to perform all steps on ice and quickly.[12] Using a nitrogen-purged lysis buffer can further enhance HIF-1α recovery.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer:



- Load equal amounts of protein (e.g., 20-40 μg) from each sample onto an SDSpolyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for HIF- $1\alpha$  overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the relative increase in HIF-1 $\alpha$  levels in **N-Oxalylglycine**-treated samples compared to the control.

## Conclusion

**N-Oxalylglycine** is an invaluable tool for researchers studying the roles of  $\alpha$ -ketoglutarate-dependent dioxygenases in health and disease. Its ability to inhibit PHD and JmjC enzymes provides a powerful method for probing the HIF- $1\alpha$  signaling pathway and epigenetic mechanisms. The data and protocols presented in this guide offer a solid foundation for the effective use of **N-Oxalylglycine** in a research setting.

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